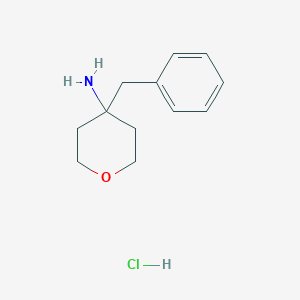

4-Benzyloxan-4-amine hydrochloride

Overview

Description

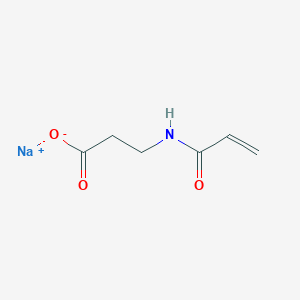

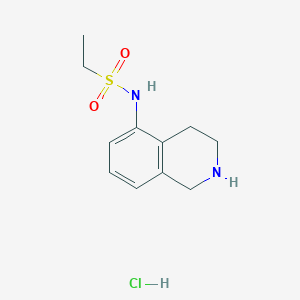

4-Benzyloxan-4-amine hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It can be used in chemical synthesis studies .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an oxygen atom, which is connected to another benzene ring. This second ring has an amine group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 227.73 g/mol. More specific properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications

Accelerating Effect in Polymer Curing

Tertiary aromatic amines, such as 4-Benzoyloxan-4-amine hydrochloride, are known for their accelerating effect on the curing of acrylic resins. This is particularly significant in biomedical applications like denture resins or acrylic bone cements. The curing kinetics, mechanism, and activation energy are crucial for understanding and optimizing the use of these compounds. Additionally, the thermal trauma associated with the implantation of acrylic bone cements underscores the importance of temperature considerations in the evaluation of new activators (Vázquez, Levenfeld, & Román, 1998).

Metalloporphyrin-Catalyzed Functionalization

The functionalization of saturated C-H bonds using metalloporphyrin catalysts, including hydroxylation, amination, and carbenoid insertion, is a burgeoning area of research. This method has been applied to steroids, cycloalkanes, and benzylic hydrocarbons, among others, showcasing the versatility of 4-Benzoyloxan-4-amine hydrochloride in organic synthesis. The high regio-, diastereo-, or enantioselectivity and high product turnover numbers of these reactions illustrate the compound's potential in fine chemical synthesis (Che, Lo, Zhou, & Huang, 2011).

Gas Chromatographic Analysis

The direct derivatization of drugs in untreated biological samples for gas chromatographic analysis benefits significantly from compounds like 4-Benzoyloxan-4-amine hydrochloride. Techniques such as extractive acylation, alkylation, and benzoylation improve the extractability of drugs from the matrix, especially for hydrophilic compounds. This method is pivotal for trapping reactive or labile analytes in biological samples, enhancing the efficiency of drug analysis (Vessman, Karlsson, & Gyllenhaal, 1986).

Synthetic Route Exploration

Research on synthetic routes, including the reaction of chloral with substituted anilines to form various intermediates, highlights the complex chemistry and potential applications of 4-Benzoyloxan-4-amine hydrochloride in synthetic organic chemistry. The understanding of such reactions is essential for developing novel pharmaceuticals and materials (Issac & Tierney, 1996).

Environmental and Biological Applications

The degradation of nitrogen-containing hazardous compounds using advanced oxidation processes (AOPs) is another area where 4-Benzoyloxan-4-amine hydrochloride shows promise. AOPs effectively mineralize nitrogen-containing compounds, improving the efficacy of water treatment schemes. This is crucial for addressing the global concern of toxic and hazardous amino-compounds in water sources (Bhat & Gogate, 2021).

Safety and Hazards

properties

IUPAC Name |

4-benzyloxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHJMVLXDYSMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B1445663.png)

![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)

![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)

![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)

![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)

![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)

![1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B1445680.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)